2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride

Beschreibung

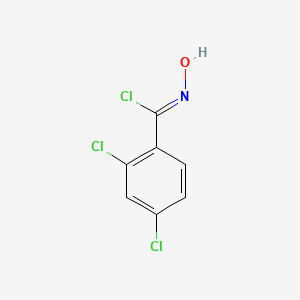

2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride (CAS: 29203-60-9) is a chlorinated aromatic compound with the molecular formula C₇H₄Cl₃NO and a molecular weight of 224.46 g/mol . Structurally, it features two chlorine substituents at the 2- and 4-positions of the benzene ring and a reactive carboximidoyl chloride group (-C(=NOH)Cl). While its carcinogenicity remains unlisted by major regulatory bodies, its handling requires stringent safety measures .

Eigenschaften

IUPAC Name |

(1Z)-2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBVZCSCOBTMHS-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C(=N/O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,4-dichlorobenzaldehyde oxime with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4-Dichlorobenzaldehyde oxime+Thionyl chloride→2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride+By-products

Industrial Production Methods: In industrial settings, the production of 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride groups are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The compound can hydrolyze in the presence of water to form 2,4-dichlorobenzoic acid and hydroxylamine.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols.

Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used.

Oxidation Products: Such as oxides.

Reduction Products: Such as amines.

Hydrolysis Products: 2,4-dichlorobenzoic acid and hydroxylamine.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis:

- Intermediate in Synthesis: This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of functional groups that are crucial for developing more complex molecules.

- Reactivity: The compound is known for undergoing substitution reactions where chlorine atoms can be replaced by nucleophiles such as amines or alcohols. This property is vital for creating derivatives with specific biological activities.

2. Biological Applications:

- Antimicrobial Properties: Research indicates that 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride exhibits potential antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Anticancer Activity: The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate its mechanisms of action and therapeutic potential .

3. Pharmaceutical Development:

- Drug Design: In medicinal chemistry, this compound is utilized as a building block for designing novel therapeutic agents. Its structural attributes facilitate modifications that enhance drug-like properties such as solubility and permeability .

- Prodrug Formulations: It has been employed in creating prodrugs that improve the bioavailability of active pharmaceutical ingredients. For instance, coupling with oligoarginine has been shown to enhance delivery to target sites within biological systems .

Case Studies

Industrial Applications

In addition to its research applications, 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride is used in industrial processes:

- Specialty Chemicals Production: It plays a role in manufacturing specialty chemicals used across various sectors, including agriculture and materials science.

- Reagent in Chemical Reactions: The compound acts as a reagent in numerous chemical reactions, facilitating the synthesis of more complex organic molecules essential for both research and commercial applications.

Wirkmechanismus

The mechanism of action of 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups: The 2,4-dichloro derivative exhibits higher molecular weight and thermal stability (mp 139–140°C) compared to mono-substituted analogs. The trifluoromethyl group (CF₃) in the 4-position enhances molecular weight (223.58 g/mol) without significantly altering reactivity .

- Halogen Position : The 2-chloro isomer (ortho-substitution) introduces steric hindrance, which may affect reaction kinetics compared to para-substituted analogs .

Hazard Profiles

- 2,4-Dichloro Derivative : Classified as a corrosive solid (UN 1759, Hazard Class 8) requiring specialized handling .

Biologische Aktivität

2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article will explore its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H4Cl3NO

- CAS Number : 9583124

- Molecular Weight : 224.5 g/mol

The compound features two chlorine atoms at the 2 and 4 positions on a benzene ring, contributing to its unique reactivity profile. The presence of a hydroxy group and a carboximidoyl chloride functional group enhances its potential for biological interactions.

Synthesis

The synthesis of 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride typically involves chlorination processes followed by careful control of reaction conditions to ensure selective substitution on the benzene ring. Common methods include:

- Chlorination Agents : Thionyl chloride or phosphorus pentachloride.

- Solvents : Organic solvents like dichloromethane.

The biological activity of 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride can be attributed to its ability to interact with various biological targets:

- Nucleophilic Interactions : The compound can react with nucleophiles in biological systems, leading to modifications in proteins or nucleic acids.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

- Anticancer Properties : Research indicates potential activity against cancer cell lines, possibly through apoptosis induction.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride against several bacterial strains. The results indicated significant inhibition zones in agar diffusion assays, suggesting effective antibacterial properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This data underscores the compound's potential as an antimicrobial agent.

Anticancer Activity

In vitro studies were conducted using various cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- IC50 Values :

- MCF-7: 25 µM

- HeLa: 30 µM

These results indicate that the compound may induce cell death in cancer cells, potentially through mechanisms involving oxidative stress or DNA damage.

Case Studies

-

Case Study on Antimicrobial Efficacy

- Researchers tested the compound against multi-drug resistant strains of bacteria. The study highlighted its effectiveness compared to conventional antibiotics, suggesting a viable alternative in treating resistant infections.

-

Case Study on Cancer Treatment

- A focused investigation into the compound's role in inducing apoptosis in HeLa cells demonstrated that it activates caspase pathways, leading to programmed cell death. This mechanism could be pivotal for developing new anticancer therapies.

Q & A

Q. Basic

How does the electronic effect of the dichloro substitution influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced

The electron-withdrawing Cl groups at positions 2 and 4 activate the imidoyl chloride for nucleophilic attack:

- Mechanistic insight : The para-Cl enhances electrophilicity at the carbonyl carbon, while ortho-Cl sterically hinders competing pathways.

- Kinetic studies : Monitor reaction rates with amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO).

- DFT calculations : Predict regioselectivity using Fukui indices to map electrophilic centers .

What strategies can be employed to mitigate crystallization challenges during X-ray diffraction analysis of this compound?

Q. Advanced

- Solvent screening : Test mixed-solvent systems (e.g., ethanol/diethyl ether) to induce slow crystallization.

- Temperature gradients : Use a thermal cycler to gradually cool saturated solutions.

- Additives : Introduce trace amounts of ionic liquids (e.g., [BMIM]PF₆) to improve crystal lattice formation.

- SHELX refinement : Apply TWINABS for twinned crystals and resolve disorder using PART instructions .

How should researchers design experiments to study the compound’s stability under varying pH conditions?

Q. Advanced

- pH-rate profiling : Conduct accelerated degradation studies at pH 1–13 (HCl/NaOH buffers, 25–60°C).

- LC-MS monitoring : Identify degradation products (e.g., hydrolysis to 2,4-dichlorobenzaldehyde oxime).

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.